Normorphine Diacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

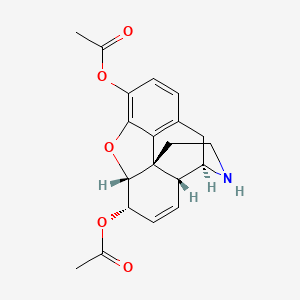

Molecular Formula |

C20H21NO5 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate |

InChI |

InChI=1S/C20H21NO5/c1-10(22)24-15-5-3-12-9-14-13-4-6-16(25-11(2)23)19-20(13,7-8-21-14)17(12)18(15)26-19/h3-6,13-14,16,19,21H,7-9H2,1-2H3/t13-,14+,16-,19-,20-/m0/s1 |

InChI Key |

GHTYDNMFXKFVDA-BKRJIHRRSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3 |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3 |

Origin of Product |

United States |

Historical Context and Conceptual Foundations of Normorphine Research

Evolution of Opiate Alkaloid Structural Elucidation and Derivatization

The journey into the chemical world of opium and its derivatives began in 1804 when German pharmacist Friedrich Wilhelm Adam Sertürner first isolated morphine from crude opium. mdpi.com This pivotal moment marked the dawn of alkaloid chemistry and set the stage for over a century of intensive research. mdpi.com For many years, opium, a substance used since ancient times for pain relief, was a mysterious entity. odfree.orgnih.gov Sertürner's discovery demystified it, revealing a pure chemical compound responsible for its potent effects. mdpi.comnih.gov

The structural complexity of morphine, however, presented a significant challenge to the scientific community. It wasn't until 1925 that Sir Robert Robinson fully elucidated its intricate five-ring structure. wikipedia.orgudel.edu This breakthrough was the culmination of years of degradation experiments and partial syntheses by numerous chemists. rsc.org Understanding the structure of morphine (C17H19NO3) opened the door to the systematic modification of the molecule. slideshare.net

Early derivatization efforts were largely focused on simple chemical modifications of the natural alkaloids like morphine and codeine. oup.com These experiments in the 20th century led to the creation of semi-synthetic opioids such as heroin (diacetylmorphine). odfree.orgoup.com The primary goal of this research was to develop new analgesics with improved properties, such as enhanced potency and a more favorable side effect profile, particularly a reduction in addictive potential. mdpi.comoup.com This era of chemical exploration laid the essential groundwork for the eventual investigation of more profound structural changes, including the N-demethylation of morphine to produce normorphine.

The following table provides a timeline of key milestones in the structural elucidation and early derivatization of opiate alkaloids:

| Year | Milestone | Significance |

| 1804 | Friedrich Sertürner isolates morphine from opium. mdpi.com | Marks the beginning of alkaloid chemistry. mdpi.com |

| 1832 | Pierre Jean Robiquet isolates codeine. nih.gov | Discovery of another key opium alkaloid. |

| 1925 | Sir Robert Robinson determines the structural formula of morphine. wikipedia.orgudel.edu | Paved the way for systematic chemical modification. rsc.org |

| 1930s | Small and colleagues synthesize desomorphine. mdpi.com | Part of the search for less addictive analgesics. mdpi.com |

Pioneering Academic Research on N-Demethylated Morphinans

The focus of opioid research eventually broadened to include modifications at the nitrogen atom (N-17) of the morphinan (B1239233) skeleton. The methyl group attached to this nitrogen in morphine was identified as a key site for chemical manipulation. painphysicianjournal.com Early academic inquiry into N-demethylated morphinans, such as normorphine, was driven by the desire to understand the structure-activity relationships of opioids more deeply. nih.gov Normorphine itself, the N-demethylated derivative of morphine, was first described in the 1950s as part of a broader investigation into N-substituted morphine analogs. ncats.iohmdb.ca

This line of research was crucial for several reasons. Firstly, it allowed scientists to probe the role of the N-substituent in receptor binding and pharmacological activity. It was discovered that replacing the N-methyl group with other alkyl groups could dramatically alter a compound's properties, in some cases transforming a potent agonist into an antagonist. painphysicianjournal.com For instance, the synthesis of N-allylnormorphine (nalorphine) in the 1940s led to the discovery of opioid antagonists, compounds that could reverse the effects of morphine. nih.govfrontiersin.org

Secondly, N-demethylated intermediates like normorphine proved to be invaluable precursors for the synthesis of a wide array of semi-synthetic opioids. ncats.iohmdb.ca This versatility spurred further academic interest in developing efficient and scalable methods for N-demethylation. The ability to produce normorphine reliably opened up a vast chemical space for the creation of novel opioid modulators.

Hungarian research groups, particularly at the University of Debrecen, have made significant and sustained contributions to the chemistry of morphine alkaloids, including N-demethylation processes. mdpi.com Their work has been instrumental in developing new synthetic methodologies and in the preparation of novel morphinan derivatives.

Early Methodologies for Normorphine Synthesis and Characterization

The synthesis of normorphine from morphine, a process known as N-demethylation, has been a subject of extensive chemical research. One of the classical methods for this transformation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide (CNBr). mdpi.com In this process, morphine, often with its hydroxyl groups protected, is treated with cyanogen bromide in a polar solvent like chloroform. google.com This reaction cleaves the N-methyl group, replacing it with a cyano group to form cyanonormorphine. Subsequent hydrolysis of the cyano group, typically under alkaline conditions followed by acidification, yields normorphine. google.com

While effective, the use of highly toxic reagents like cyanogen bromide spurred the development of alternative N-demethylation methods. cdnsciencepub.com Researchers have explored various approaches, including the use of chloroformates, to achieve this transformation. acs.org More recently, there has been a significant push towards developing more environmentally benign and efficient protocols. These include methods based on transition-metal catalysis and enzymatic processes. cdnsciencepub.com For example, palladium-catalyzed N-demethylation/acylation strategies have shown promise. cdnsciencepub.com Electrochemical methods, which avoid the need for stoichiometric amounts of hazardous reagents, have also been developed, representing a greener approach to normorphine synthesis. acs.orgumcgresearch.orgresearchgate.net

The characterization of normorphine and its derivatives relies on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the structure and confirming the absence of the N-methyl group. royalsocietypublishing.org Infrared (IR) spectroscopy can identify key functional groups, while mass spectrometry provides information on the molecular weight and fragmentation patterns, further confirming the compound's identity.

The following table summarizes some of the key methods used for the synthesis of normorphine:

| Method | Reagents | Key Features |

| Von Braun Reaction | Cyanogen Bromide (CNBr) | A classical but hazardous method. mdpi.comgoogle.com |

| Chloroformate Method | e.g., α-chloroethyl chloroformate | An alternative to the von Braun reaction. acs.org |

| Palladium-Catalyzed Demethylation | Palladium catalyst, acylating agent | A more modern, catalytic approach. cdnsciencepub.com |

| Electrochemical Oxidation | Anodic oxidation | A reagent-free, environmentally friendly method. acs.orgumcgresearch.org |

Contextualizing Normorphine Diacetate within Opioid Chemistry Scholarship

This compound, as the name suggests, is a derivative of normorphine where both the phenolic hydroxyl group at position 3 and the alcoholic hydroxyl group at position 6 have been acetylated. It is the diacetylated analog of normorphine, just as heroin (diacetylmorphine) is the diacetylated analog of morphine. wikipedia.org

Within the broader scholarship of opioid chemistry, this compound occupies a specific niche. Its study is intrinsically linked to the ongoing quest to understand how structural modifications to the morphine scaffold influence pharmacological activity. The acetylation of the hydroxyl groups is known to significantly impact the properties of morphinans. In the case of morphine, diacetylation to heroin results in increased lipid solubility, which facilitates more rapid penetration of the blood-brain barrier.

The study of this compound allows researchers to isolate the effects of N-demethylation combined with diacetylation. By comparing its properties to those of normorphine, morphine, and heroin, a more complete picture of the structure-activity relationships within this class of compounds can be assembled. For example, diacetylnalorphine, the diacetyl ester of the opioid antagonist nalorphine, has been synthesized and studied. wikipedia.org This compound is the heroin analogue of nalorphine, highlighting the systematic approach chemists take to explore the pharmacological space around the morphinan core. wikipedia.org

The synthesis of such derivatives is typically achieved through standard acetylation procedures, for instance, by reacting normorphine with acetic anhydride (B1165640). mdpi.com The characterization would then follow established spectroscopic methods to confirm the addition of the two acetyl groups. Research into compounds like this compound contributes to the fundamental knowledge base of medicinal chemistry, providing data points that help in the rational design of new therapeutic agents.

N-Demethylation Strategies for Morphine Derivatives

The conversion of morphine or its derivatives to normorphine is a critical precursor step. This transformation, known as N-demethylation, involves the cleavage of the stable N-CH₃ bond on the piperidine (B6355638) ring of the morphinan skeleton. Various chemical, electrochemical, and enzymatic methods have been developed to achieve this transformation, each with distinct advantages and limitations regarding reagent toxicity, reaction conditions, and efficiency.

Von Braun Reaction and Analogous N-Demethylation Approaches

The Von Braun reaction is a classic and frequently employed method for the N-demethylation of tertiary amines, including morphine alkaloids. wikipedia.org The traditional approach utilizes the toxic reagent cyanogen bromide (CNBr). wikipedia.org The mechanism involves the nucleophilic attack of the tertiary amine on cyanogen bromide, forming a quaternary ammonium (B1175870) bromide intermediate. This intermediate then decomposes to yield an N-cyanonormorphine derivative (a cyanamide) and methyl bromide. wikipedia.org Subsequent hydrolysis of the cyanamide (B42294) under acidic or basic conditions, or its reduction with reagents like lithium aluminum hydride (LiAlH₄), cleaves the cyano group to afford the secondary amine, normorphine. chim.it

A common synthetic route involves the protection of the hydroxyl groups via acetylation to form diacetylmorphine (heroin) before performing the N-demethylation. mdpi.com The diacetylated intermediate is then treated with cyanogen bromide, and the resulting N-cyano product is hydrolyzed to yield normorphine. chim.itmdpi.com

Analogous to the Von Braun reaction, various chloroformate reagents have been successfully used for N-demethylation, often providing a safer and more efficient alternative to cyanogen bromide. These reagents react with the tertiary amine to form a carbamate (B1207046) intermediate, which can then be hydrolyzed to the desired secondary amine. nih.gov

Phenyl Chloroformate : In a procedure developed by Rice, morphine is treated with phenyl chloroformate in the presence of a base like sodium bicarbonate. chim.itnih.gov The resulting carbamate intermediate is then cleaved using hydrazine, which provides a milder and more effective hydrolysis than strong bases, yielding normorphine in excellent yields (84%). nih.gov

α-Chloroethyl Chloroformate (ACE-Cl) : This reagent is also effective for the N-demethylation of morphine derivatives. The reaction proceeds by forming an intermediate carbamate, which is subsequently cleaved, often with methanol, to yield the normorphine salt. mdpi.com One documented method involves the N-demethylation of 3,6-diacetylmorphine with ACE-Cl, followed by acid hydrolysis to produce normorphine. mdpi.com

2,2,2-Trichloroethyl Chloroformate : This reagent allows for the conversion of the carbamate intermediate to the secondary amine under mild conditions using zinc in acetic acid or methanol, with normorphine being obtained in a 75% yield. nih.gov

| Reagent | Substrate | Key Steps | Yield | Reference(s) |

| Cyanogen Bromide (CNBr) | Diacetylmorphine | 1. Reaction with CNBr. 2. Acid hydrolysis. | Moderate | chim.it, wikipedia.org |

| Phenyl Chloroformate | Morphine | 1. Reaction with phenyl chloroformate/NaHCO₃. 2. Hydrolysis with hydrazine. | 84% | nih.gov |

| α-Chloroethyl Chloroformate (ACE-Cl) | Diacetylmorphine | 1. Reaction with ACE-Cl. 2. Cleavage with methanol, followed by acid hydrolysis. | Good | mdpi.com |

| 2,2,2-Trichloroethyl Chloroformate | Morphine | 1. Reaction with reagent. 2. Cleavage with Zn/acetic acid. | 75% | nih.gov |

Electrochemical N-Demethylation of Morphinan Scaffolds

In pursuit of greener and safer synthetic methods, electrochemical N-demethylation has emerged as a powerful alternative to traditional chemical reagents. These methods avoid the use of hazardous substances like cyanogen bromide and chloroformates. unodc.org The general strategy involves the anodic oxidation of the tertiary amine on the morphinan scaffold. unodc.orgescholarship.org

One effective approach is a TEMPO-mediated electrochemical method. This process can be performed in a simple batch cell or a flow reactor at room temperature using aqueous solvents, yielding nor-opiates in good isolated yields of up to 83%. mdpi.com

A more direct, reagent-free electrochemical procedure relies on the anodic oxidation of the tertiary amine to generate an iminium ion intermediate. unodc.org For 14-hydroxy morphinans like oxycodone, this iminium ion can undergo a rapid intramolecular cyclization with the C-14 hydroxyl group to form an oxazolidine (B1195125) intermediate. unodc.orgoup.com This intermediate can then be readily hydrolyzed with acid (e.g., HCl or HBr) to furnish the N-demethylated product in high yield. unodc.orgoup.com This electrochemical strategy is highly efficient and can be scaled up using flow electrolysis cells. unodc.org While primarily demonstrated on 14-hydroxy morphinans, the principle of anodic oxidation to an iminium ion is a general pathway for the N-demethylation of various opiate alkaloids. unodc.orgmdpi.com

| Method | Electrode Material | Key Intermediate | Conditions | Key Advantages | Reference(s) |

| TEMPO-Mediated Electrolysis | Porous Glassy Carbon | Not specified | Aqueous solvent, room temperature | Greener, scalable, good yields (up to 83%) | mdpi.com |

| Direct Anodic Oxidation | Not specified | Iminium Cation | Reagent- and catalyst-free | Avoids hazardous reagents, high efficiency, scalable | unodc.org, escholarship.org |

Enzymatic N-Demethylation Pathways in Experimental Systems

The N-demethylation of morphine to normorphine also occurs biologically, catalyzed by specific enzymes in the liver. escholarship.orgliverpool.ac.uk This metabolic pathway is a minor route for morphine metabolism in humans but represents a viable experimental strategy for synthesis. researchgate.net The primary enzymes responsible for this biotransformation are members of the cytochrome P450 (CYP) superfamily, specifically CYP3A4 and CYP2C8. escholarship.orgresearchgate.net

Experimental systems utilizing rat liver microsomes have been described to study and perform this N-demethylation. mdpi.com These in-vitro systems contain the necessary enzymatic machinery to convert morphine into normorphine. mdpi.com The proposed mechanism for this enzymatic demethylation involves the hydroxylation of the N-methyl group, which is then followed by the spontaneous elimination of formaldehyde (B43269) to yield the secondary amine, normorphine. researchgate.net Studies have shown that deuteration of the N-methyl group of morphine reduces the rate of this enzymatic N-demethylation, indicating that the cleavage of a C-H bond on the methyl group is a rate-determining step in the process. google.com While not typically used for large-scale industrial production, enzymatic pathways offer high selectivity under mild, physiological conditions. chim.it

Acylation Procedures for Normorphine Hydroxyl Groups

Once normorphine has been synthesized, the final step in producing this compound is the acylation of its two hydroxyl groups. These are the phenolic hydroxyl at the C-3 position and the allylic secondary alcohol at the C-6 position. This diacetylation converts normorphine into 3,6-diacetylnormorphine, also known as norheroin.

Acetylation of Normorphine at C-3 and C-6 Positions

The direct acetylation of both the C-3 and C-6 hydroxyl groups of normorphine can be achieved using standard acylating agents. The process is analogous to the well-known conversion of morphine to diacetylmorphine (heroin). One reported method for preparing 3,6-diacetylnormorphine involves using a protected normorphine derivative to ensure high yields. Specifically, the 3,N-bis(tert-butoxycarbonyl) derivative of normorphine can be acetylated, followed by the selective removal of the protecting groups to yield the final product.

Alternatively, a more direct approach involves reacting normorphine with an excess of a strong acylating agent. This reaction typically proceeds readily due to the reactivity of both the phenolic and alcoholic hydroxyl groups. The secondary amine of normorphine is less nucleophilic than the hydroxyl groups under neutral or slightly basic conditions, allowing for selective O-acetylation.

Comparative Analysis of Acylating Agents and Reaction Conditions

The choice of acylating agent and reaction conditions is crucial for the efficient synthesis of this compound. The most common and effective acylating agents for this transformation are acetic anhydride and acetyl chloride.

Acetic Anhydride : This is a widely used and effective reagent for the diacetylation of morphine and its derivatives. chim.it The reaction is often performed using acetic anhydride in excess, which can also serve as the solvent. The reaction can be catalyzed by either a base or an acid. Base catalysts such as pyridine (B92270) or triethylamine (B128534) are commonly employed. For example, a reaction may be run at elevated temperatures (e.g., 80-85°C) to ensure complete diacetylation.

Acetyl Chloride : Acetyl chloride is a more reactive acylating agent than acetic anhydride and can also be used for the diacetylation. mdpi.com Its higher reactivity allows for faster reaction times or lower temperatures. However, it also generates hydrochloric acid as a byproduct, which may require the use of a stoichiometric amount of a non-nucleophilic base (like triethylamine) to neutralize the acid and drive the reaction to completion. mdpi.com

The selection between these agents often depends on the desired reaction rate, scale, and cost. Acetic anhydride is generally preferred for large-scale industrial processes due to its lower cost and corrosivity (B1173158) compared to acetyl chloride. chim.it

| Acylating Agent | Typical Catalyst | Reaction Conditions | Characteristics | Reference(s) |

| Acetic Anhydride | Pyridine, Triethylamine | Excess reagent, often used as solvent; elevated temperature (e.g., 80-85°C). | Less reactive than acetyl chloride, lower cost, suitable for large scale. | , chim.it |

| Acetyl Chloride | Triethylamine (or other non-nucleophilic base) | Typically used in an inert solvent (e.g., dichloromethane); may proceed at lower temperatures. | More reactive, faster reaction, generates HCl byproduct requiring a base. | , mdpi.com |

Synthetic Methodologies and Precursor Pathways to Normorphine Diacetate

The synthesis of normorphine diacetate, a diacetylated derivative of normorphine, involves strategic chemical transformations centered on the morphinan (B1239233) scaffold. The formation of this compound can be approached through distinct multi-step sequences, primarily involving the manipulation of precursor molecules like diacetylmorphine or morphine. These pathways hinge on key reactions such as N-demethylation and O-acetylation to achieve the desired molecular structure.

**2.3. Multi-Step Synthetic Sequences Incorporating this compound Formation

The creation of this compound is not a direct, single-step process from naturally occurring opiates but rather the result of carefully orchestrated synthetic sequences. These routes are designed to first generate the core normorphine structure by removing the N-methyl group from a morphine-derived precursor and then ensuring the acetylation of the hydroxyl groups at the C-3 and C-6 positions. The choice of pathway often depends on the starting material and the desired efficiency of the intermediate steps.

One of the primary pathways to this compound involves the N-demethylation of diacetylmorphine (heroin). In this sequence, the hydroxyl groups at positions C-3 and C-6 are already protected as acetate (B1210297) esters, which is advantageous for the subsequent demethylation step. nih.gov The most established method for this transformation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide (CNBr). researchgate.netchim.it

The reaction proceeds by treating diacetylmorphine with cyanogen bromide in an inert solvent. nih.gov This leads to the cleavage of the N-methyl group and the formation of a key intermediate, diacetyl-N-cyano-normorphine. mdpi.com Subsequent hydrolysis of the N-cyano group is required to yield the secondary amine, normorphine. nih.govmdpi.com If the hydrolysis is performed under conditions that also cleave the acetate esters, a final acetylation step is necessary to produce this compound. Research has shown that the phenol (B47542) moieties in the morphinan structure typically require protection before treatment with cyanogen bromide, making diacetylmorphine a suitable starting material. nih.gov

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Diacetylmorphine | Cyanogen Bromide (CNBr) | Diacetyl-N-cyano-normorphine | von Braun Reaction (N-Demethylation) |

| 2 | Diacetyl-N-cyano-normorphine | Acid or Base Hydrolysis (e.g., H2SO4) | Normorphine (if esters are cleaved) | Hydrolysis |

| 3 | Normorphine | Acetic Anhydride (B1165640) | This compound | Acetylation |

An alternative synthetic strategy involves performing the N-demethylation prior to acetylation. This sequence typically begins with morphine, the naturally occurring precursor to diacetylmorphine. wikipedia.org The first and most critical step is the N-demethylation of morphine to yield normorphine. chim.it

Various reagents have been developed for this purpose, as the von Braun reaction on unprotected morphine is often problematic. chim.itscribd.com Chloroformate reagents, such as phenyl chloroformate or 1-chloroethyl chloroformate, have proven effective for the N-demethylation of morphine. nih.govchim.itmdpi.com For instance, treatment of morphine with phenyl chloroformate followed by hydrazinolysis can produce normorphine in good yield. chim.it Another method involves using 2,2,2-trichloroethyl chloroformate, which allows for the conversion of the resulting carbamate (B1207046) intermediate to the secondary amine (normorphine) with zinc dust. nih.gov

Once normorphine is isolated, the final step is the diacetylation of its two hydroxyl groups. This is typically achieved through a straightforward reaction with an acetylating agent, most commonly acetic anhydride, to yield the final product, this compound. pnas.org

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | Morphine | e.g., Phenyl Chloroformate, then Hydrazine | Normorphine | N-Demethylation |

| 2 | Normorphine | Acetic Anhydride | This compound | O-Acetylation |

Compound Data

| Compound Name | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|

| Morphine | C17H19NO3 | 285.34 |

| Diacetylmorphine (Heroin) | C21H23NO5 | 369.41 nist.gov |

| Normorphine | C16H17NO3 | 271.31 nih.gov |

| This compound | C20H21NO5 | 355.38 |

| Diacetyl-N-cyano-normorphine | C22H22N2O5 | 406.42 |

| Cyanogen Bromide | CBrN | 105.92 |

| Acetic Anhydride | C4H6O3 | 102.09 |

| Phenyl Chloroformate | C7H5ClO2 | 156.57 |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-chloroethyl chloroformate |

| 2,2,2-trichloroethyl chloroformate |

| Acetic Anhydride |

| Cyanogen Bromide |

| Diacetyl-N-cyano-normorphine |

| Diacetylmorphine |

| Morphine |

| Normorphine |

| This compound |

| Phenyl Chloroformate |

Role As a Strategic Intermediate in Chemical Synthesis

Derivatization of Normorphine Diacetate for N-Substituted Morphinans

The secondary amine of this compound is readily susceptible to derivatization, making it an ideal precursor for synthesizing N-substituted morphinans. The acetyl protecting groups are generally stable under the conditions used for N-alkylation, allowing for targeted modification of the nitrogen atom.

N-alkylation of this compound is a fundamental transformation used to introduce a variety of functional groups at the nitrogen atom. This reaction typically involves treating this compound with an alkyl halide or another suitable alkylating agent in the presence of a base. The nature of the introduced N-substituent is critical in determining the resulting compound's interaction with opioid receptors. researchgate.net For instance, while the N-methyl group in morphine confers potent agonist activity, replacing it with larger alkyl or aralkyl groups can dramatically alter the pharmacological profile, sometimes leading to partial agonists or antagonists. researchgate.net

One common synthetic approach is the N-aralkylation of 3-O,6-O-diacetylnormorphine. plos.org This process facilitates the creation of analogs with significant therapeutic and research interest.

N-Allyl-normorphine diacetate, more commonly known as diacetylnalorphine, is the 3,6-diacetyl ester of nalorphine. wikipedia.org Structurally, it is the heroin analog of nalorphine, a compound known for its opioid antagonist effects. wikipedia.orgwikipedia.org Diacetylnalorphine itself has been described as an analgesic and antidote, although it was never commercialized. wikipedia.org It is thought to act as a prodrug to nalorphine, in a manner analogous to how diacetylmorphine (heroin) is metabolized to morphine. wikipedia.org

The synthesis can be achieved from O,O-diacetylnormorphine hydrochloride. google.com The introduction of the N-allyl group is a key step in producing opioid antagonists or mixed agonist-antagonists from a morphine scaffold. mdpi.com The diacetate form, diacetylnalorphine, has also found utility in forensic chemistry as a structurally similar internal standard for the gas chromatographic quantitation of heroin. researchgate.net

The substitution of the N-methyl group with a β-phenethyl group leads to a remarkable increase in analgesic potency. N-phenethylnormorphine is reported to be eight to fourteen times more potent than morphine. wikipedia.org This enhanced activity is attributed to the phenethyl group reaching an additional binding site within the μ-opioid receptor. wikipedia.org

The synthesis of N-phenethyl analogs can be accomplished starting from this compound. A documented method involves the N-aralkylation of 3-O,6-O-diacetylnormorphine with phenylethyl bromide to yield the corresponding N-phenethyl derivative. plos.orgmdpi.com This straightforward modification highlights the utility of this compound as a scaffold for developing highly potent opioid agonists. mdpi.comnih.gov

| Product | N-Substituent | Key Reagent | Reference |

|---|---|---|---|

| N-Allyl-normorphine Diacetate (Diacetylnalorphine) | -CH₂CH=CH₂ | Allyl Bromide (or similar allyl halide) | google.com |

| N-Phenethyl-normorphine Diacetate | -CH₂CH₂C₆H₅ | Phenylethyl Bromide | plos.org |

| 3,6-diacetyl-N-carboxyethylnormorphine tert-butyl ester | -CH₂CH₂COOC(CH₃)₃ | β-bromopropionic acid tert-butyl ester | mdpi.com |

Utility in Hapten Synthesis for Immunochemical Research

Haptens are small molecules that can elicit an immune response when attached to a large carrier molecule, such as a protein. mdpi.com this compound is a valuable scaffold for creating haptens used in the development of immunoassays and vaccines for opioids like heroin. mdpi.comgoogle.com The diacetate structure mimics heroin, while the free secondary amine provides a convenient attachment point for a linker, which is then used to conjugate the hapten to a carrier protein. mdpi.com

To prepare a normorphine-based hapten for conjugation, a linker with a terminal functional group (e.g., carboxylic acid, amine, or thiol) must be attached to the molecule. Using this compound as the starting material, this functionalization is directed to the N-17 position.

Several strategies have been developed for this purpose:

Reductive Amination: 3,6-Diacetylnormorphine can undergo reductive amination with an aldehyde, such as N-Boc-δ-aminobutanal, using a reducing agent like sodium triacetoxyborohydride. mdpi.comsemmelweis.hu Subsequent removal of the Boc protecting group provides a primary amine at the end of a linker, ready for conjugation. mdpi.com

N-Alkylation: this compound can be N-alkylated with reagents containing a protected functional group. For example, reaction with β-bromopropionic acid tert-butyl ester introduces a carboxyethyl group after the ester is cleaved. mdpi.com This provides a carboxylic acid handle for forming an amide bond with a carrier protein. mdpi.comresearchgate.net

These methods allow for the creation of a library of haptens with different linkers, which is crucial for optimizing the resulting immunogen. mdpi.com

Once a hapten is synthesized from a this compound scaffold and functionalized with a linker, it is covalently attached to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). mdpi.com This new molecule, called an immunoconjugate, is now large enough to be recognized by the immune system and can be used to generate antibodies. mdpi.comgoogle.com

These immunological tools have significant applications:

Immunoassays: Antibodies generated against these haptens can be used to develop highly specific and sensitive radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA) for detecting heroin and its metabolites (6-acetylmorphine and morphine) in biological samples. mdpi.com

Anti-Opioid Vaccines: Researchers have used immunoconjugates based on diacetylnormorphine haptens to create vaccines aimed at treating heroin addiction. mdpi.com The goal is to induce the production of antibodies in the bloodstream that will bind to heroin, preventing it from crossing the blood-brain barrier and producing its euphoric effects. The Janda research group, for instance, designed a "dynamic" hapten from diacetylnormorphine that mimics heroin and its metabolites, leading to antibodies that could effectively neutralize the drug. mdpi.com

Contribution to the Expansion of Opioid Chemical Libraries

The synthetic utility of this compound directly contributes to the expansion of opioid chemical libraries, which are essential tools in modern drug discovery. washington.edu A chemical library is a curated collection of diverse molecules that can be systematically tested for biological activity. By providing a common and versatile scaffold, this compound facilitates the rapid generation of numerous structurally related opioid analogues.

Medicinal chemists utilize this intermediate to explore the structure-activity relationships (SAR) of the morphinan (B1239233) class of compounds. nih.gov By systematically varying the substituent at the N-17 position, researchers can fine-tune the pharmacological properties of the resulting molecules. This process allows for the investigation of how the size, steric bulk, and electronic nature of the N-substituent impact a compound's affinity and efficacy at the different opioid receptors (μ, κ, and δ). nih.gov

For example, starting from this compound, a library of compounds can be synthesized by introducing a range of alkyl, alkenyl (e.g., allyl), aralkyl (e.g., phenethyl), and other functional groups onto the nitrogen atom. Each new compound represents a potential new drug candidate with a unique pharmacological profile. This approach has been fundamental to the development of novel analgesics with improved properties, such as increased potency or a more favorable side-effect profile, as well as antagonists crucial for treating opioid overdose. nih.govacs.org

The generation of these focused libraries is a key strategy in the quest for safer and more effective opioid medications. nih.gov The insights gained from screening these libraries help to build predictive models for designing future drugs. Therefore, the role of this compound as a strategic intermediate is not merely a synthetic convenience but a critical enabler of innovation in medicinal chemistry, allowing for a broader and more systematic exploration of the chemical space around the morphinan core. acs.org

Table 2: Synthetic Utility of this compound for Library Expansion

| Reactant for N-Substitution (R-X) | N-Substituent (R) | Resulting Compound Class (Post-Deprotection) |

|---|---|---|

| Allyl Bromide | -CH₂CH=CH₂ | Opioid Antagonist / Mixed Agonist-Antagonist |

| Phenethyl Bromide | -CH₂CH₂Ph | Potent Opioid Agonist |

| Cyclopropylmethyl Bromide | -CH₂-c-C₃H₅ | Mixed Agonist-Antagonist |

Analytical Methodologies for Normorphine Diacetate and Its Precursors/derivatives in Research Matrices

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental to the analysis of normorphine diacetate, enabling its separation from complex matrices and from structurally similar compounds. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific research question being addressed.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For morphinans, which contain polar functional groups, derivatization is a common prerequisite to improve their chromatographic behavior by increasing volatility and reducing peak tailing. Acetylation, the process that forms diacetylmorphine (heroin) from morphine, is a form of derivatization. Similarly, the analysis of normorphine often involves acetylation to produce this compound, which has more favorable GC properties.

In a typical GC-MS workflow, the sample is first extracted and then derivatized. Acetic anhydride (B1165640) is a common acetylating agent used in these procedures. nih.gov The derivatized extract is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for confident identification. Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and selectivity for target analytes. nih.gov

Key parameters for the GC-MS analysis of acylated morphinans are summarized in the table below.

| Parameter | Typical Conditions |

| Column | Fused silica (B1680970) capillary column (e.g., HP-1MS, 30 m x 0.25 mm, 0.25 µm) nih.gov |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) nih.gov |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped temperature program, e.g., initial hold at 100 °C, then ramp to 300 °C |

| Derivatizing Agent | Acetic anhydride, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), or similar agents nih.govnih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

This table presents typical parameters for the GC-MS analysis of acylated morphinans. Specific conditions may vary depending on the instrumentation and the specific requirements of the analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in analytical toxicology and pharmaceutical research due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not amenable to GC-MS without derivatization. mdpi.com For the analysis of this compound and its precursors, LC-MS/MS offers the advantage of direct analysis in complex biological matrices with minimal sample preparation.

The LC system separates the components of a mixture based on their interactions with a stationary phase (the column) and a mobile phase. Reversed-phase chromatography is commonly used for the analysis of opioids. nih.gov Following separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules. Tandem mass spectrometry (MS/MS) is then used for quantification and confirmation, where a specific precursor ion is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides excellent specificity. researchgate.net

Below is a table summarizing typical LC-MS/MS parameters for the analysis of morphinan (B1239233) derivatives.

| Parameter | Typical Conditions |

| LC Column | Reversed-phase C18 or similar (e.g., Agilent Poroshell 120 EC-C18) ingenieria-analitica.com |

| Mobile Phase | A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.net |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table outlines common parameters for LC-MS/MS analysis of morphinan derivatives. The exact conditions can be optimized for specific analytes and matrices.

High-performance liquid chromatography (HPLC) can be coupled with various detectors other than mass spectrometry for the analysis of this compound. While not as selective as MS, these methods can be robust and suitable for certain research applications.

Ultraviolet (UV) detection is a common and cost-effective method. The detectability of a compound by UV depends on the presence of a chromophore in its structure. Morphinans exhibit UV absorbance, allowing for their detection. nih.gov The sensitivity of this method may be lower compared to MS, but it can be sufficient for the analysis of bulk materials or concentrated solutions.

Fluorescence detection can offer higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. While this compound itself is not strongly fluorescent, derivatization with a fluorogenic reagent could be a viable strategy for trace analysis.

Electrochemical detection is another sensitive and selective technique that can be used for the analysis of electroactive compounds. The phenolic hydroxyl group in morphine and normorphine is electrochemically active. While the hydroxyl groups are acetylated in this compound, this method could be applicable to its precursors.

The following table provides an overview of HPLC with various detection methods.

| Detection Method | Principle | Applicability to this compound |

| Ultraviolet (UV) | Measures the absorbance of UV light by the analyte. | Applicable due to the presence of a chromophore in the morphinan structure. nih.gov |

| Fluorescence | Detects the light emitted by a fluorescent analyte after excitation at a specific wavelength. | May require derivatization with a fluorescent tag for enhanced sensitivity. |

| Electrochemical | Measures the current generated by the oxidation or reduction of the analyte at an electrode surface. | More applicable to the precursor, normorphine, due to the presence of a phenolic hydroxyl group. |

This table compares different HPLC detection methods for the analysis of this compound and its precursors.

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are essential for the unambiguous identification and structural confirmation of new and existing compounds. In the context of this compound, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary tools used for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.

For a compound like this compound, ¹H NMR would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the number of protons of each type. ¹³C NMR provides information about the number and types of carbon atoms in the molecule.

While specific NMR data for this compound is not widely published, the expected spectra can be inferred from the known spectra of related compounds like diacetylmorphine and other morphinans. rsc.org The presence of the two acetyl groups would be indicated by characteristic signals in both the ¹H and ¹³C NMR spectra.

The table below outlines the utility of different NMR experiments in the structural confirmation of this compound.

| NMR Experiment | Information Provided |

| ¹H NMR | Number of chemically distinct protons, their chemical environment, and spin-spin coupling with neighboring protons. |

| ¹³C NMR | Number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary). |

| COSY (Correlation Spectroscopy) | Shows which protons are coupled to each other, helping to establish connectivity within spin systems. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton signals with the signals of the carbon atoms to which they are directly attached. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. |

This table describes the application of various NMR techniques for the structural elucidation of organic molecules like this compound.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular weight can be readily determined from the mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺), depending on the ionization technique used. The exact molecular formula of normorphine is C₁₆H₁₇NO₃, with a molecular weight of 271.31 g/mol . nist.gov The addition of two acetyl groups (C₂H₃O) would increase the molecular weight accordingly. The molecular formula of diacetylmorphine (heroin) is C₂₁H₂₃NO₅, with a molecular weight of 369.41 g/mol . nist.gov

Electron ionization (EI) is often used in conjunction with GC-MS and typically produces a complex fragmentation pattern that serves as a "fingerprint" for the molecule. Electrospray ionization (ESI), commonly used with LC-MS, is a softer ionization technique that usually results in a prominent molecular ion with less fragmentation. Tandem MS (MS/MS) experiments can be performed to induce and analyze fragmentation, providing detailed structural information. researchgate.net The fragmentation of this compound is expected to be similar to that of diacetylmorphine, with characteristic losses of the acetyl groups and fragmentation of the morphinan skeleton.

The following table summarizes key mass spectrometric data for related compounds, which can be used to infer the properties of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Features |

| Normorphine | C₁₆H₁₇NO₃ | 271.31 | Molecular ion at m/z 271. nist.gov |

| Diacetylmorphine (Heroin) | C₂₁H₂₃NO₅ | 369.41 | Molecular ion at m/z 369; characteristic fragments from the loss of acetyl groups. nist.gov |

| This compound (Predicted) | C₂₀H₂₁NO₅ | 355.38 | Expected molecular ion at m/z 355; fragmentation pattern likely to involve losses of ketene (B1206846) (CH₂CO) and acetic acid (CH₃COOH). |

This table provides mass spectrometric information for normorphine and diacetylmorphine, with predicted values for this compound.

Sample Preparation and Derivatization for Analytical Applications

The successful analysis of this compound in complex research matrices hinges on effective sample preparation and derivatization. These preliminary steps are crucial for isolating the target analyte from interfering substances and optimizing its chemical properties for instrumental detection and quantification.

Extraction and Purification Methodologies for this compound

Isolating this compound from its matrix is a critical first step in its analysis. The choice of extraction and purification technique is largely dependent on the physical and chemical properties of the sample matrix. Methodologies commonly applied to related opiate compounds, such as morphine and its acetylated derivatives, are instructive for developing protocols for this compound.

Liquid-liquid extraction (LLE) is a foundational technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. For this compound, the pH of the aqueous sample is a key variable. Adjusting the pH can suppress the ionization of the secondary amine group, increasing the compound's partition into the organic solvent and thereby separating it from polar, water-soluble matrix components.

Solid-phase extraction (SPE) offers a more selective and often more efficient alternative to LLE. bohrium.com This technique involves passing a liquid sample through a solid sorbent material that retains the analyte. restek.com Interfering components can be washed away, after which the purified this compound is eluted using a suitable solvent. For compounds like this compound, reversed-phase SPE cartridges are commonly employed, where the analyte is retained on a nonpolar stationary phase and later eluted with a solvent of appropriate polarity. Magnetic molecularly imprinted polymers have also been developed for the selective extraction of related compounds like morphine from biological fluids, demonstrating high recovery rates. nih.gov

| Extraction Method | Principle | Key Operational Parameters |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on relative solubility. | Choice of organic solvent, pH of the aqueous phase, solvent-to-sample ratio. |

| Solid-Phase Extraction (SPE) | Selective adsorption of the analyte onto a solid sorbent, followed by washing and elution. | Sorbent chemistry (e.g., reversed-phase), wash solvent composition, elution solvent strength and pH. |

Strategies for Enhancing Volatility and Detector Response

For analytical methods that require the analyte to be in a gaseous state, such as gas chromatography (GC), derivatization is often an essential step. While the acetylation of the two hydroxyl groups in normorphine to form this compound increases its volatility compared to the parent compound, the presence of the secondary amine group can still lead to poor chromatographic performance, including peak tailing and reduced detector response. Derivatization chemically modifies this functional group to create a more volatile and thermally stable product.

Acylation is a common strategy to derivatize the secondary amine. Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) react with the N-H group to form a stable amide. nih.govoup.com These perfluoroacyl derivatives are not only more volatile but also exhibit excellent electron-capturing properties, significantly enhancing the sensitivity of detection by an electron capture detector (ECD) in GC analysis. oup.com

Silylation is another widely used technique. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the nitrogen atom with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.gov This process reduces the molecule's polarity and its ability to form hydrogen bonds, which in turn increases its volatility and improves chromatographic peak shape. oup.comnih.gov The selection between acylation and silylation depends on the specific analytical requirements, including desired sensitivity and compatibility with the chromatographic system. nih.gov

| Derivatization Strategy | Common Reagents | Target Functional Group | Primary Analytical Advantage |

| Acylation | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) | Secondary Amine (N-H) | Produces stable, highly volatile derivatives with enhanced electron-capturing properties for sensitive GC-ECD detection. oup.com |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Secondary Amine (N-H) | Increases volatility and thermal stability by reducing molecular polarity, leading to improved peak shape in GC analysis. nih.gov |

Metabolic Investigations and Biotransformation Pathways in Vitro and Non Human Systems

Enzymatic N-Demethylation of Morphine to Normorphine in Microsomal Models

The formation of normorphine from morphine is a key metabolic step, primarily occurring in the liver. This biotransformation is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the microsomes of hepatocytes.

Cytochrome P450 Isoenzyme Involvement (e.g., CYP3A4, CYP2C8)

In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific CYP isoenzymes responsible for the N-demethylation of morphine. Research has pinpointed CYP3A4 as the major enzyme involved in this metabolic pathway. nih.govtandfonline.comhmdb.cawikipedia.org Another significant contributor to this process is CYP2C8, although to a lesser extent than CYP3A4. nih.govtandfonline.comhmdb.cawikipedia.org

The involvement of these particular isoenzymes is substantiated by correlation analysis in human liver microsomes. The rate of normorphine formation shows a strong correlation with the activity of testosterone (B1683101) 6β-hydroxylase, a specific marker for CYP3A4 activity. nih.gov Similarly, a significant correlation exists with paclitaxel (B517696) 6α-hydroxylase activity, a marker for CYP2C8. nih.gov Further evidence comes from inhibition studies, where specific chemical inhibitors of these enzymes lead to a decrease in normorphine production. For instance, troleandomycin, a CYP3A4 inhibitor, and quercetin, a CYP2C8 inhibitor, have been shown to reduce the formation of normorphine. nih.govtandfonline.com Recombinant human CYP enzymes have also confirmed that CYP3A4 and CYP2C8 exhibit the highest intrinsic clearance for morphine N-demethylation, accounting for over 90% of this metabolic process. nih.govtandfonline.com While the liver is the primary site of this metabolism, these CYP enzymes are also expressed in other tissues, including the brain, suggesting that N-demethylation of morphine can occur within the central nervous system as well. mdpi.com

Characterization of Normorphine Formation from Morphine in Hepatic Systems

In human liver microsomes, the formation of normorphine from morphine adheres to Michaelis-Menten kinetics. nih.govtandfonline.com This indicates that the rate of the enzymatic reaction is saturable. Studies have determined the mean Michaelis constant (Km) and maximum velocity (Vmax) for this reaction. The average Km has been reported to be approximately 12.4 +/- 2.2 mM, and the Vmax is around 1546 +/- 121 pmol/min/mg of microsomal protein. nih.govtandfonline.com These kinetic parameters provide a quantitative measure of the affinity of the enzymes for morphine and the maximum rate at which they can produce normorphine in this in vitro hepatic model.

Table 1: Kinetic Parameters for Normorphine Formation in Human Liver Microsomes

| Parameter | Value | Reference |

|---|---|---|

| Km (Michaelis constant) | 12.4 ± 2.2 mM | nih.govtandfonline.com |

| Vmax (Maximum velocity) | 1546 ± 121 pmol/min/mg | nih.govtandfonline.com |

In Vitro Stability and Ester Hydrolysis of Diacetate Esters

Ester-containing compounds, such as normorphine diacetate, are susceptible to hydrolysis by esterase enzymes, which are abundant in various biological tissues, including the liver and plasma. scirp.orgmdpi.com This enzymatic cleavage of the ester bonds is a critical activation step for many ester prodrugs, converting them into their active forms. scirp.org

The in vitro stability of diacetate esters is commonly assessed using models like liver microsomes and plasma stability assays. scirp.org Carboxylesterases are the primary enzymes responsible for this hydrolysis. scirp.orgsemanticscholar.org The rate of hydrolysis can vary significantly depending on the specific chemical structure of the ester. mdpi.commdpi.com For instance, the stability of phenolic TMZ ester analogues in the presence of porcine liver esterase showed that the nature of substituents on the molecule significantly influenced the rate of hydrolysis. mdpi.com This highlights that the specific structure of this compound will be a key determinant of its stability and rate of conversion to normorphine. The hydrolysis process would involve the cleavage of the two acetate (B1210297) groups from the normorphine backbone, a process that can be monitored using techniques like high-performance liquid chromatography (HPLC). mdpi.com

Hypothetical Metabolic Fate of this compound in Non-Human Biological Milieus

Based on the known metabolic pathways of similar compounds, the hypothetical metabolic fate of this compound in non-human biological systems can be predicted. The initial and most significant metabolic step would likely be the rapid hydrolysis of the two ester bonds by carboxylesterases present in plasma and tissues like the liver. scirp.orgpsu.edu This would result in the formation of normorphine and acetic acid.

Following its formation, normorphine would then be available to undergo further metabolism. The primary route for normorphine metabolism would likely mirror that of morphine, involving conjugation with glucuronic acid. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of many opioids. wikipedia.orgunimi.it Therefore, it is hypothesized that normorphine would be converted to normorphine-3-glucuronide and normorphine-6-glucuronide. These more water-soluble conjugates would then be more readily excreted from the body.

Comparative In Vitro Metabolism Across Different Species (Non-Human)

Comparative in vitro metabolism studies are essential for understanding species-specific differences in drug metabolism and for extrapolating data to predict human metabolism. europa.eunih.gov Such studies typically involve incubating the compound of interest with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey) and analyzing the resulting metabolites. nih.govnih.gov

For a compound like this compound, comparative studies would likely reveal both qualitative and quantitative differences in its metabolism across species. The activity of carboxylesterases, which are responsible for the initial hydrolysis, can vary significantly between species, leading to different rates of normorphine formation. semanticscholar.org

Furthermore, the expression and activity of the CYP450 isoenzymes involved in the N-demethylation of the precursor morphine (CYP3A4 and CYP2C8) also exhibit species-specific differences. europa.eu For example, the levels and types of CYP enzymes present in rat liver differ from those in dogs or monkeys. europa.eu These variations would influence the rate of formation of normorphine from any residual morphine precursor and could also affect any further oxidative metabolism of normorphine itself.

Metabolic profiling across different species can help identify if the metabolic pathways are similar and if any unique metabolites are formed in a particular species. europa.eu This information is crucial for selecting the most appropriate animal model for further non-clinical studies. nih.gov

Structure Activity Relationship Sar Studies and Molecular Interactions in Vitro/in Silico

Conformational Analysis and Stereochemical Considerations in Morphinan (B1239233) Diacetates

In morphine and its derivatives, the C-ring typically adopts a flattened boat conformation. mdpi.com The absolute configuration of these chiral carbons dictates the spatial orientation of key functional groups. For instance, the B/C ring junction in natural morphinans is cis-fused, which is a crucial feature for opioid receptor affinity. mdpi.com Any alteration in the stereochemistry at these centers can lead to significant changes in pharmacological properties, potentially converting an agonist into an antagonist or altering its receptor selectivity profile. mdpi.comresearchgate.net

The diacetate esterification at positions 3 and 6, as seen in normorphine diacetate, does not fundamentally alter the core morphinan skeleton's conformation but does influence its physicochemical properties, such as lipophilicity, which can affect brain penetration and metabolism. mdpi.comfrontiersin.org The spatial arrangement of these acetyl groups can influence how the molecule docks within the receptor, potentially forming different interactions compared to the parent hydroxylated compound. vt.edu

Role of Acetyl Groups in Ligand-Receptor Interactions (In Vitro Models)

The acetylation of the hydroxyl groups at the 3 and 6 positions of the normorphine scaffold to form this compound significantly impacts its interaction with opioid receptors. The phenolic hydroxyl group at position 3 in morphine is considered crucial for forming a hydrogen bond within the receptor's binding site. nih.govresearchgate.net Substitution of this group, as with an acetyl group, can lead to a decrease in binding affinity for opioid receptors. researchgate.net

However, the presence of two acetyl groups, as in the case of diacetylmorphine (heroin), increases the lipophilicity of the molecule. frontiersin.org This enhanced lipophilicity facilitates passage across the blood-brain barrier. frontiersin.org Once in the central nervous system, these acetyl groups are rapidly hydrolyzed by esterases, converting the compound back to its active metabolites, such as 6-acetylmorphine (B159328) and ultimately morphine, which then bind to opioid receptors. frontiersin.orgnih.gov While this compound itself is not as extensively studied as diacetylmorphine, it can be inferred that its acetyl groups play a similar role as a prodrug, facilitating CNS penetration before being metabolized to the active normorphine.

In vitro studies on diacetylmorphine have shown that the acetyl groups themselves can have interactions within the µ-opioid receptor active site. The methyl groups of the acetyls can come into close contact with hydrophobic residues like Val236, Val300, and Trp318, which are not observed with morphine. vt.edu This suggests that while the parent diacetylated compound might have a different initial interaction with the receptor, its ultimate effect is largely mediated by its deacetylated metabolites.

Influence of N-Substitution on Binding Affinity and Functional Selectivity in Opioid Receptor Assays

The substituent at the nitrogen atom (position 17) of the morphinan ring is a key determinant of the ligand's pharmacological profile, influencing whether the compound acts as an agonist, antagonist, or partial agonist at opioid receptors. mdpi.compainphysicianjournal.com This is a well-established principle in opioid chemistry, where changing the N-methyl group of morphine to a larger substituent like N-allyl converts the agonist into an antagonist (nalorphine). mdpi.com

The size and nature of the N-substituent can dramatically alter binding affinity and functional activity. For instance, extending a carbon chain on the nitrogen can shift a compound's profile from an agonist to an antagonist. mdpi.com This is because the N-substituent interacts with specific amino acid residues within the opioid receptor, and these interactions are critical for inducing the conformational changes that lead to either receptor activation (agonism) or blockade (antagonism). mdpi.com

Receptor Binding Profiles of N-Allyl and N-Phenethyl Normorphine Derivatives (In Vitro)

The introduction of different substituents on the nitrogen of normorphine leads to compounds with varied receptor binding affinities and selectivities.

N-Allyl Substitution: The N-allyl derivative of normorphine is a known opioid antagonist. This modification generally confers a high affinity for the µ-opioid receptor (MOR) but without the intrinsic efficacy to activate it, thereby blocking the action of agonist molecules. mdpi.com

N-Phenethyl Substitution: In contrast to many other N-substitutions that decrease agonist activity, the addition of a β-phenethyl group to normorphine significantly increases its potency as a µ-opioid receptor agonist. wikipedia.orgmdpi.com Binding studies indicate that the phenethyl group extends into an additional binding pocket within the µ-opioid receptor, which is analogous to the binding of the potent synthetic opioid fentanyl. wikipedia.orgpsu.edu This enhanced interaction leads to a substantial increase in binding affinity and agonist potency compared to morphine. mdpi.comresearchgate.net

The following table summarizes the general effects of these substitutions on µ-opioid receptor (MOR) activity based on in vitro findings for related morphinans:

| N-Substituent | Typical MOR Activity | Receptor Affinity (Ki) | Reference |

| Methyl (Morphine) | Agonist | ~3.26 - 6.55 nM | nih.govmdpi.com |

| Allyl (Nalorphine) | Antagonist | High | mdpi.com |

| Phenethyl | Potent Agonist | Subnanomolar to low nM | mdpi.comwikipedia.org |

Modulation of G-Protein Coupling and β-Arrestin Recruitment by this compound Derivatives (In Vitro)

Opioid receptors are G-protein-coupled receptors (GPCRs). Upon activation by an agonist, they trigger intracellular signaling cascades primarily through G-proteins, leading to the desired analgesic effects. nih.gov Concurrently, they can also recruit proteins called β-arrestins, which are involved in receptor desensitization, internalization, and the mediation of certain adverse effects. mdpi.commdpi.com

The concept of "biased agonism" suggests that some ligands can preferentially activate one pathway over the other (e.g., G-protein signaling over β-arrestin recruitment). mdpi.com This is a significant area of research aimed at developing safer opioids with fewer side effects. The structure of the ligand, particularly the N-substituent, plays a crucial role in determining this bias. frontiersin.org

For N-phenethyl derivatives of morphinans, studies have shown that they are very potent in stimulating G-protein coupling. researchgate.net In vitro assays, such as those measuring [³⁵S]GTPγS binding, confirm that N-phenethyl substitution can lead to potent G-protein activation at the µ-opioid receptor. mdpi.com

Computational Chemistry and Molecular Modeling of this compound and its Analogs

Computational methods, including molecular docking and dynamics simulations, are powerful tools for understanding how ligands like this compound interact with opioid receptors at an atomic level. researchgate.netnih.gov These in silico approaches complement experimental data and provide insights into the structural basis of ligand binding and functional activity.

Docking Studies with Opioid Receptor Subtypes (μ, δ, κ)

Molecular docking simulations predict the preferred binding orientation and affinity of a ligand within the binding pocket of a receptor. nih.govnrfhh.com For morphinan derivatives, docking studies consistently show that the protonated amine forms a crucial ionic interaction with a highly conserved aspartic acid residue (Asp147 in the µ-opioid receptor) in transmembrane helix III. vt.edunih.gov The phenolic ring (or its esterified form) engages in hydrophobic interactions with residues in the binding pocket. nih.gov

Docking studies of N-phenethylnormorphine at the µ-opioid receptor have revealed that the N-phenethyl group extends deep into a crevice between transmembrane helices, making additional favorable contacts that are not possible for the smaller N-methyl group. wikipedia.orgpsu.edu This explains the observed increase in potency for N-phenethyl derivatives. wikipedia.org

The binding affinities (often expressed as docking scores or predicted binding free energies) can be calculated for a ligand with different opioid receptor subtypes (μ, δ, and κ), providing an in silico estimation of its selectivity profile. For example, normorphine analogues have been shown to have a higher affinity for the κ-opioid receptor (KOR) compared to the µ (MOR) and δ (DOR) receptors in some computational models. researchgate.net

The following table illustrates representative docking scores for various opioids with the µ-opioid receptor, demonstrating the range of binding energies that can be predicted computationally.

| Compound | Predicted Binding Energy (kcal/mol) with MOR | Reference |

| Morphine | -6.75 | nrfhh.com |

| Hydromorphone | -8.39 | nrfhh.com |

| Oxymorphone | -8.39 | nrfhh.com |

| Buprenorphine | -9.10 | nrfhh.com |

| 6-Acetylmorphine | -5.3 | nih.gov |

These computational models are essential for rational drug design, allowing for the in silico screening of novel derivatives and the generation of hypotheses about their potential pharmacological profiles before undertaking their synthesis and experimental testing. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes to Normorphine Diacetate and Derivatives

The synthesis of this compound traditionally begins with morphine, which is the most abundant alkaloid in the opium poppy (Papaver somniferum), making it a cost-effective starting material compared to scarcer alkaloids like thebaine or oripavine. wikipedia.orggoogle.com The core of the synthesis involves the N-demethylation of morphine to produce normorphine, a key intermediate. wikipedia.org This transformation is catalyzed by liver enzymes such as CYP3A4 and CYP2C8 in vivo, but chemical methods are required for laboratory synthesis. wikipedia.org Following the creation of the normorphine core, a double acetylation reaction at the 3- and 6-hydroxyl groups yields this compound, a process analogous to the conversion of morphine to heroin. pnas.orgpnas.org

Future research is focused on developing more efficient, atom-economical, and environmentally sustainable synthetic routes. google.com This includes the exploration of novel catalysts and reagents that minimize waste and avoid the use of toxic, halogenated solvents. google.com A significant area of interest is the late-stage diversification of the normorphine scaffold. The secondary amine at the N-17 position of normorphine is a critical handle for chemical modification, allowing for the synthesis of a wide array of derivatives. wikipedia.orgresearchgate.net By introducing different functional groups at this position, chemists can create libraries of compounds with potentially diverse pharmacological profiles, ranging from potent agonists to antagonists. wikipedia.org

Table 1: Key Intermediates and Synthetic Strategies in Morphinan (B1239233) Chemistry

| Intermediate/Starting Material | Key Transformation | Resulting Compound Type | Research Focus | Citation |

|---|---|---|---|---|

| Morphine | N-demethylation | Normorphine | Improving efficiency and reducing environmental impact of demethylation. | google.comwikipedia.org |

| Normorphine | Acetylation | This compound | Standard esterification of hydroxyl groups. | google.com |

| Normorphine | N-alkylation/acylation | N-substituted Normorphine Derivatives | Creating diverse libraries for pharmacological screening. | wikipedia.orgresearchgate.netgoogle.com |

| Thebaine/Oripavine | Multi-step synthesis | Noroxymorphone and other semi-synthetic opioids | Utilized for compounds where morphine is not a suitable precursor. | google.commdpi.com |

Advanced Analytical Techniques for Trace Analysis in Complex Research Matrices

The detection and quantification of this compound and its metabolites in complex biological matrices, such as blood and urine, are critical for research purposes. The established gold-standard methods for opioid analysis are chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). nih.govnih.govtandfonline.com These methods offer high sensitivity and selectivity, allowing for the accurate identification of trace amounts of the analyte. nih.govmdpi.com

Effective analysis is highly dependent on the initial sample preparation. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods used to isolate and concentrate opioids from the biological matrix before instrumental analysis. nih.govtandfonline.com Emerging research aims to develop simpler, faster, and more eco-friendly micro-extraction techniques. nih.gov

A significant frontier in analytical chemistry is the development of nanosensors. nih.gov These next-generation tools have the potential to revolutionize drug detection by offering enhanced sensitivity and the possibility of on-site analysis, which is a significant advantage over laboratory-based chromatographic methods. nih.gov These sensors can be designed to be highly selective, reducing the complexity of sample preparation and providing rapid results. nih.gov

Table 2: Comparison of Analytical Methods for Opioid Detection

| Technique | Principle | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High selectivity, well-established libraries. | Requires derivatization for polar analytes, high temperature. | nih.govnih.gov |

| HPLC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High sensitivity and specificity, suitable for a wide range of compounds. | Higher cost, complex instrumentation. | nih.govmdpi.com |

| Nanosensors | Nanomaterial-based detection (e.g., electrochemical, optical). | High sensitivity, potential for portability and rapid on-site analysis. | Still in development, requires rigorous validation. | nih.gov |

Exploration of Unconventional Receptor Interactions in Defined Biological Systems

The pharmacological effects of morphinans are mediated through their interaction with opioid receptors, primarily the µ (mu), δ (delta), and κ (kappa) subtypes (MOR, DOR, KOR). wikipedia.orgmdpi-res.com Normorphine itself exhibits relatively low opioid activity. wikipedia.org However, its derivatives can act as potent agonists or antagonists. wikipedia.org The diacetylation at the 3- and 6-positions, creating this compound, is expected to increase its lipophilicity, potentially facilitating its passage across the blood-brain barrier, similar to how diacetylmorphine (heroin) acts as a prodrug for morphine. pnas.org

Future research will focus on elucidating the precise interaction patterns of this compound and novel derivatives with opioid receptors. This involves moving beyond simple binding affinity assays to explore the functional consequences of receptor engagement in defined biological systems. Advanced techniques can probe ligand-specific effects, such as the modulation of receptor activity by changes in cell membrane voltage, which has been observed for other opioids at the MOR. nih.gov Computational docking studies combined with site-directed mutagenesis of receptor proteins can identify the specific amino acid residues responsible for ligand binding and receptor activation. nih.gov Such studies help to understand why structurally similar ligands can produce markedly different downstream signaling cascades. nih.gov A deeper understanding of these unconventional interactions is key to designing new molecules with more specific and desirable pharmacological profiles. helsinki.fi

Theoretical Chemical Studies on Morphinan Core Modifications

Theoretical and computational chemistry provides powerful tools for investigating the structure-activity relationships (SAR) of the morphinan scaffold. mdpi.comwikipedia.org These studies allow researchers to predict how modifications to the core structure will influence a molecule's properties, such as its shape, electronic distribution, and binding affinity for opioid receptors. nih.gov The morphinan structure is a rigid pentacyclic framework, but small changes can lead to profound differences in pharmacological activity. wikipedia.orgrsc.org

Key areas for theoretical exploration include modifications at several positions:

The N-17 substituent: The nature of the group attached to the nitrogen atom is a primary determinant of whether a compound will be an agonist or an antagonist. wikipedia.org

The C-3 and C-6 positions: Changes to the hydroxyl groups, such as esterification into acetates in this compound, alter lipophilicity and metabolic stability. pnas.org

The C-7 and C-8 positions: Functionalization at these positions of the 4,5α-epoxymorphinan core is a less explored avenue that may lead to increased receptor subtype selectivity. helsinki.fi

Core atom replacement: A truly novel approach involves replacing atoms within the fundamental ring structure itself. For example, replacing the oxygen atom in the E-ring (the furan (B31954) ring) with a methylene (B1212753) (CH₂) group has been shown to create a compound with a significantly altered biological profile. pnas.orgpnas.org

Molecular docking simulations can model the binding pose of these novel derivatives within the active site of opioid receptors, providing insights into the specific interactions that confer potency and selectivity. nih.gov

Table 3: Examples of Morphinan Core Modifications and Their Investigated Effects

| Modification Site | Type of Modification | Potential Effect | Research Approach | Citation |

|---|---|---|---|---|

| N-17 | Substitution with different alkyl or aryl groups | Modulates agonist vs. antagonist activity | Synthesis and pharmacological testing | wikipedia.org |

| C-6/C-14 | Bridging with ethano or etheno groups | Dramatically increases potency | Structure-activity relationship studies | wikipedia.org |

| C-7/C-8 | Functionalization (e.g., hydroxy ketone) | May increase selectivity for DOR | Semi-synthetic derivatization | helsinki.fi |

| E-Ring (O-4 to C-5) | Replacement of oxygen atom with CH₂ | Alters pharmacological profile, potentially reducing side effects | Total synthesis and biological evaluation | pnas.orgpnas.org |

Application of this compound as a Scaffold for Chemical Biology Probes

A scaffold in chemical biology is a core molecular structure that can be systematically modified to create a set of tools for studying biological systems. mdpi.comrsc.org The this compound structure is an excellent candidate for such a scaffold. Its inherent ability to interact with opioid receptors provides a targeted starting point, and the N-17 position offers a convenient site for chemical derivatization without abolishing receptor recognition. wikipedia.orggoogle.com

By attaching various functional moieties to the this compound scaffold, researchers can develop sophisticated chemical probes:

Fluorescent Probes: Attaching a fluorophore would allow for the visualization of opioid receptor distribution and trafficking in living cells using advanced microscopy techniques.

Biotinylated Probes: Adding a biotin (B1667282) tag would enable the isolation and identification of receptor complexes and their associated proteins from cell lysates, a technique known as affinity purification or pull-down assay.

Photoaffinity Probes: Incorporating a photoreactive group would allow the probe to form a permanent, covalent bond with its receptor upon exposure to UV light. This is a powerful method for irreversibly labeling receptors and identifying their precise binding sites.